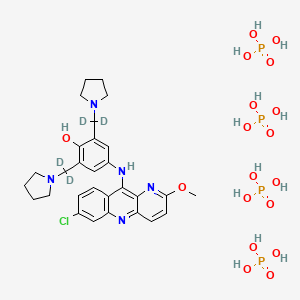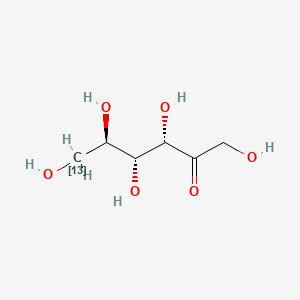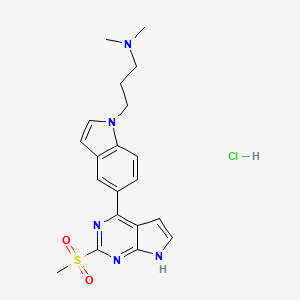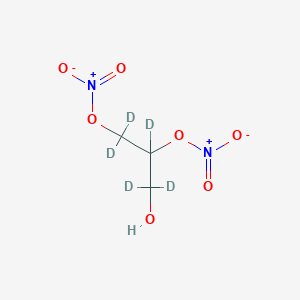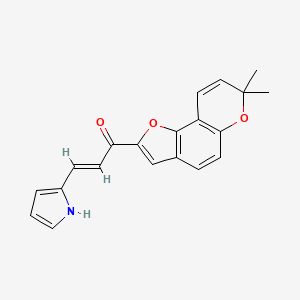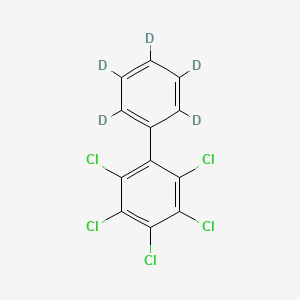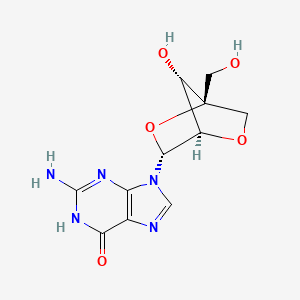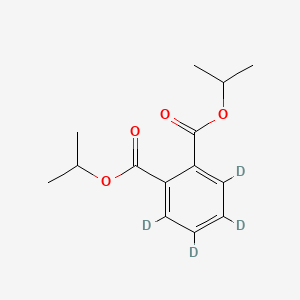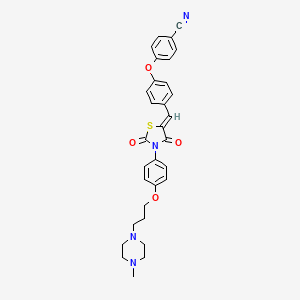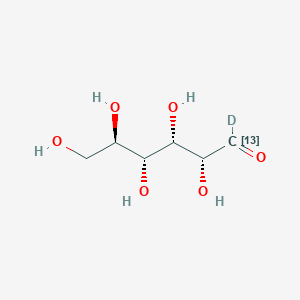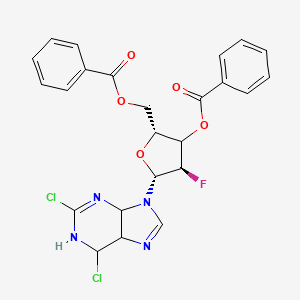
2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine is a highly complex compound known for its exceptional antiviral properties. It is particularly effective against a wide range of viral infections, including those caused by herpes viruses and retroviruses. The compound’s efficacy stems from its ability to extensively hinder viral DNA synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of protective groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound requires stringent quality control measures to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine has a wide range of scientific research applications:
Chemistry: It serves as a crucial building block for the synthesis of other complex molecules.
Biology: The compound is used in studies related to viral DNA synthesis and inhibition.
Medicine: Its antiviral properties make it a potential candidate for the development of antiviral drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine involves the inhibition of viral DNA synthesis. The compound targets viral DNA polymerase, preventing the replication of viral DNA. This action effectively halts the proliferation of the virus, making it a potent antiviral agent.
類似化合物との比較
Similar Compounds
2,6-Dichloropurine: A simpler compound with similar antiviral properties but less efficacy.
9-(2-Deoxy-2-fluoro-D-arabinofuranosyl)adenine: Another nucleoside analog with antiviral activity.
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)purine: A compound with structural similarities but different functional groups.
Uniqueness
2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine stands out due to its high efficacy in inhibiting viral DNA synthesis and its broad-spectrum antiviral activity. Its unique combination of functional groups and structural features contribute to its exceptional antiviral properties.
特性
分子式 |
C24H21Cl2FN4O5 |
|---|---|
分子量 |
535.3 g/mol |
IUPAC名 |
[(2R,4R,5R)-3-benzoyloxy-5-(2,6-dichloro-1,4,5,6-tetrahydropurin-9-yl)-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H21Cl2FN4O5/c25-19-17-20(30-24(26)29-19)31(12-28-17)21-16(27)18(36-23(33)14-9-5-2-6-10-14)15(35-21)11-34-22(32)13-7-3-1-4-8-13/h1-10,12,15-21H,11H2,(H,29,30)/t15-,16-,17?,18?,19?,20?,21-/m1/s1 |
InChIキー |
DCUZDSSMGHTAIX-CDFSWESLSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=NC4C3N=C(NC4Cl)Cl)F)OC(=O)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4C3N=C(NC4Cl)Cl)F)OC(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)
![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)
